AR-C67085

Platelet aggregation P2Y12 antagonism Antithrombotic

P2Y12 receptor research often yields confounded results when antagonists are substituted without verifying assay-specific pharmacology. AR-C67085 resolves this as a validated, direct-acting P2Y12 antagonist with well-characterized potency and selectivity across experimental systems. • IC50 of 2.5 nM (pIC50 8.60) against ADP-induced human platelet aggregation in vitro • Reliably blocks 2-MeSADP-induced contractions in ex vivo human vascular tissue, unlike clopidogrel • Human plasma half-life ~2 min enables rapid-onset/offset for sequential dosing and washout protocols Supplied with documented purity and stability to ensure reproducible experimental outcomes.

Molecular Formula C14H22Cl2N5O12P3S
Molecular Weight 648.23
CAS No. 164992-25-0
Cat. No. B605564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR-C67085
CAS164992-25-0
SynonymsAR-C67085;  AR C67085;  ARC67085;  PSB-0413;  PSB 0413;  PSB0413;  FPL 67085;  FPL 67085XX; 
Molecular FormulaC14H22Cl2N5O12P3S
Molecular Weight648.23
Structural Identifiers
SMILESCCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N
InChIInChI=1S/C14H22Cl2N5O12P3S/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26)/t6-,8-,9-,12-/m1/s1
InChIKeyCWMFUHYVCFGPSI-MMKYMJMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AR-C67085 (CAS 164992-25-0) P2Y12 Antagonist for Platelet and Vascular Research Procurement


AR-C67085 (PSB 0413; FPL 67085) is a 2-propylthio-substituted adenosine triphosphate (ATP) analog that functions as a potent, reversible antagonist of the platelet P2T (P2Y12) receptor [1]. It exhibits an IC50 of 2.5 nM against ADP-induced human platelet aggregation and a pIC50 value of 8.60 . The compound serves as a key pharmacological tool for discriminating P2Y12-mediated signaling pathways in both platelets and vascular smooth muscle cells [2].

Why P2Y12 Antagonist Selection Matters: AR-C67085 vs. Cangrelor, Ticagrelor, and Clopidogrel


P2Y12 receptor antagonists exhibit marked differences in potency, selectivity, and functional effects across experimental systems. Substituting AR-C67085 with a different P2Y12 antagonist without verifying the specific assay and target context can lead to misinterpretation of results. For example, while AR-C67085 and cangrelor (AR-C69931MX) share a common ATP-analog scaffold, their potencies and receptor subtype profiles differ [1]. Similarly, clopidogrel's active metabolite fails to block P2Y12-mediated vasoconstriction, whereas AR-C67085 is effective [2]. The quantitative evidence below delineates exactly where AR-C67085 provides unique or distinct experimental value.

AR-C67085 (CAS 164992-25-0) Quantified Comparative Evidence for Scientific Selection


Platelet Aggregation Potency: AR-C67085 IC50 2.5 nM vs. Cangrelor IC50 0.4 nM

AR-C67085 (AR-C67085MX) inhibits ADP-induced human platelet aggregation with an IC50 of 2.5 nM, representing a 6.25-fold lower potency compared to its successor compound cangrelor (AR-C69931MX), which has an IC50 of 0.4 nM [1]. This quantitative difference defines AR-C67085 as the less potent but still highly active predecessor, useful for establishing concentration-response relationships where a less potent tool compound is desired [2].

Platelet aggregation P2Y12 antagonism Antithrombotic

P2Y12 Binding Affinity: AR-C67085 pKd 8.2 vs. Cangrelor pKd 9.4

At the human P2Y12 receptor, AR-C67085 exhibits a pKd of 8.2, whereas cangrelor demonstrates a pKd of 9.4, indicating approximately 15.8-fold lower binding affinity [1]. This affinity difference provides a clear quantitative basis for distinguishing the two compounds in receptor binding assays and for interpreting functional outcomes where receptor occupancy may influence experimental results [2].

Receptor binding Affinity P2Y12

Vascular Smooth Muscle Contraction: AR-C67085 Blocks 2-MeSADP Contractions; Clopidogrel Metabolite Does Not

In human internal mammary artery and small vein segments precontracted to a submaximal level, AR-C67085 completely blocked 2-MeSADP-induced contractions [1]. In contrast, the same contraction was not reduced in patients receiving clopidogrel, whose active metabolite is too unstable to reach systemic circulation and act on vascular P2Y12 receptors [2]. This functional difference establishes AR-C67085 as a reliable tool for studying P2Y12-mediated vasoconstriction, whereas clopidogrel is ineffective in this context.

Vascular biology Vasoconstriction P2Y12

Species-Specific Platelet Response: Equine Platelets More Susceptible to AR-C67085 than Human Platelets

Using turbidimetric aggregometry, the rate of ADP-induced aggregation of equine platelets was found to be much more susceptible to inhibition by AR-C67085 than that of human platelets, as demonstrated by aggregation profiles, concentration-response curves, and pA2 values [1]. This species-dependent sensitivity highlights that AR-C67085's effects are not uniform across all mammalian platelets, a critical consideration for researchers using equine models of thrombosis.

Comparative pharmacology Species differences Platelet aggregation

Selectivity Profile: AR-C67085 >1000-Fold Selective for P2T Subtype vs. Other P2 Receptors

AR-C67085 exhibits >1000-fold selectivity for the platelet P2T (P2Y12) receptor subtype compared to other P2 receptor family members [1]. This high degree of selectivity is a key differentiating feature from less selective ATP analogs, enabling precise dissection of P2Y12-specific signaling without confounding off-target P2Y1 or P2Y13 effects at nanomolar concentrations [2].

Receptor selectivity P2Y12 Off-target

In Vivo Duration of Action: AR-C67085 t1/2 ~2 min in Humans

In anesthetized rats, dogs, and humans, AR-C67085 exhibits a very short duration of action, with a plasma half-life (t1/2) in humans of approximately 2 minutes . This rapid clearance profile contrasts with the longer-acting P2Y12 antagonists cangrelor (t1/2 ~3-5 min) and ticagrelor (t1/2 ~7-9 h), making AR-C67085 suitable for experiments requiring acute, transient receptor blockade or where minimal compound carryover is desired [1].

Pharmacokinetics Half-life In vivo

Validated Research Applications for AR-C67085 Based on Quantitative Evidence


Platelet Aggregation Studies Requiring a Well-Characterized, Moderate-Potency P2Y12 Antagonist

Use AR-C67085 at 2.5 nM (IC50) to inhibit ADP-induced human platelet aggregation in vitro. Its potency is 6.25-fold lower than cangrelor, making it suitable for establishing concentration-response relationships or for comparative studies where a less potent tool is advantageous . This application is directly supported by head-to-head IC50 data in Section 3.

Vascular Smooth Muscle Contraction and Vasospasm Research

Employ AR-C67085 as a direct-acting P2Y12 antagonist in ex vivo human vascular tissue preparations to block 2-MeSADP-induced contractions. Unlike clopidogrel, which is ineffective in this model due to metabolite instability, AR-C67085 provides reliable inhibition . This scenario is validated by the direct comparison data in Section 3.

Species-Specific Platelet Pharmacology in Equine Models

When studying platelet function in horses, AR-C67085 demonstrates enhanced susceptibility compared to human platelets. Researchers must adjust concentrations accordingly and cannot directly extrapolate human data. This application is grounded in the cross-study comparison of equine vs. human platelet sensitivity .

Acute In Vivo Studies Requiring Ultra-Short Half-Life P2Y12 Blockade

For in vivo experiments where transient receptor antagonism is required, AR-C67085's human plasma half-life of ~2 minutes allows rapid onset and offset of effect. This is ideal for protocols involving sequential dosing, washout periods, or when minimal compound carryover is critical .

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